

data analysis strategies to correct for incomplete labeling

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Compound of Interest

Compound Name: *DL-Methionine-2-d1*

CAS No.: 67866-74-4

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Welcome to the Incomplete Labeling Correction Hub.

Status: Operational Support Tier: Level 3 (Advanced Methodology) Subject: Computational Correction Strategies for Partial Labeling Efficiency Ticket ID: DATA-FIX-001

Overview: The "Hidden Variable" in Quantification

Incomplete labeling is the silent error bar in modern biology. Whether you are performing stable isotope labeling (SILAC), metabolic RNA sequencing (SLAM-seq/TimeLapse), or training machine learning models for drug discovery, the assumption that

is rarely true.

When labeling is incomplete, "unlabeled" entities are a mixture of true negatives and false negatives (unlabeled positives). This guide provides the mathematical and computational protocols to diagnose, model, and correct for this specific noise source.

Module 1: Quantitative Proteomics (SILAC)

Context: You are using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to measure protein turnover or differential expression. The Issue: Your heavy-to-light (H/L) ratios are skewed towards the light channel, even in "fully labeled" controls, leading to underestimated turnover rates.

Diagnosis: The Precursor Pool Check

Before correcting, you must quantify the incorporation efficiency ().

- Protocol: Analyze a sample of the "Heavy" cell lysate before mixing with the "Light" sample.
- Validation: Check peptides from high-turnover proteins (e.g., Histones may be slow, Ribosomal proteins fast). If the "Light" peak exists in your "Heavy-only" sample, you have incomplete labeling.

The Correction Protocol

The observed ratio () is contaminated by the fraction of the "Heavy" population that remained "Light" due to incomplete incorporation.

Step-by-Step Correction:

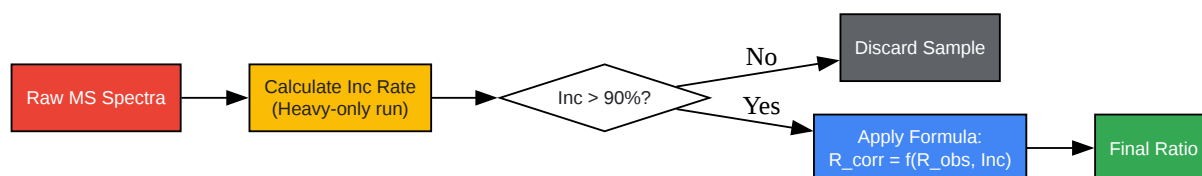
- Calculate Incorporation Rate (): Target: [.1](#) If , mathematical correction is unstable; discard sample.
- Apply the Correction Formula: If you mix Heavy (Treatment) and Light (Control) 1:1, the corrected ratio () is derived from the observed ratio (

) and the incorporation rate (

):

- Logic: We subtract the "fake light" signal (contributed by the heavy sample) from the denominator and attribute it to the numerator.
- Self-Validation (The Label Swap): Perform a "Label Swap" replicate (Control = Heavy, Treatment = Light).
 - If the biological effect is real, the Ratio in Replicate 1 should be the inverse of in Replicate 2.
 - If incomplete labeling is driving the signal, both ratios will skew toward the Light channel.

Workflow Visualization



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Caption: Logic flow for validating and correcting SILAC ratios based on precursor pool enrichment.

Module 2: Transcriptomics (Metabolic RNA Labeling)

Context: You are using 4sU (4-thiouridine) labeling (SLAM-seq, GRAND-SLAM, TimeLapse) to measure RNA half-lives. The Issue: You observe high variance in "new" RNA fractions, or the "new" fraction is systematically underestimated because 4sU incorporation is stochastic and sparse.

Diagnosis: The Background Mutation Floor

In these methods, "Labeling" is detected as T-to-C mutations. However, sequencing errors and SNPs also look like T-to-C mutations.

- Symptom: Genes with low expression show artificially high "turnover" because sequencing errors are misclassified as metabolic labels.

Solution: Bayesian Modeling (GRAND-SLAM Approach)

Do not use simple cutoffs (e.g., "reads with >2 mutations"). This biases against short reads. Use a probabilistic model that estimates the New-to-Total Ratio (NTR).

The Protocol:

- Estimate Background Error (): Use a "No-4sU" control library. Calculate the T-to-C mismatch rate. This is your baseline noise floor (typically).
- Model Conversion Rate (): In the 4sU-treated sample, the T-to-C rate is a mixture of background errors and induced conversions.
- Run GRAND-SLAM (or similar Bayesian tool): Instead of binary classification (Labeled/Unlabeled), assign a posterior probability to each read belonging to the "New" population.
 - Key Parameter: (Overdispersion). If high, it indicates inconsistent labeling efficiency across cells.

Data Presentation: Error vs. Signal

Parameter	Control (No 4sU)	Labeled (4sU 1h)	Interpretation
T>C Rate	0.12%	2.45%	Good labeling efficiency (~20x signal-to-noise).
A>G Rate	0.11%	0.13%	Negative control. Should remain constant.
NTR (ACTB)	0.01	0.45	45% of Beta-actin is newly synthesized.

Module 3: Machine Learning in Drug Discovery (PU Learning)

Context: You are training a model to predict Drug-Target Interactions (DTI). The Issue: You have a list of known active drugs (Positives), but everything else is "Unknown" (Unlabeled). Treating Unlabeled data as "Negative" (Inactive) is incorrect because it contains undiscovered actives (Incomplete Labeling of the ground truth).

Diagnosis: Recall vs. Precision Imbalance

- Symptom: Your model has near-perfect recall on the training set but fails to retrieve known positives in a hold-out validation set when trained with "Unlabeled = Negative."
- Reason: The model learned to classify "Known Positives" vs. "Everything Else," rather than "Active" vs. "Inactive."

Solution: Positive-Unlabeled (PU) Bagging

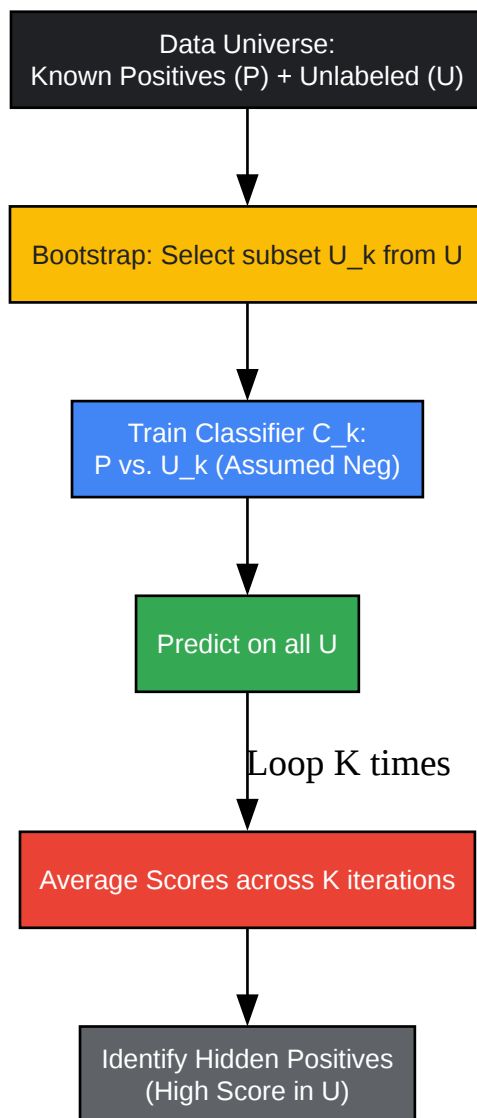
Instead of one classifier, train an ensemble where the "Negative" set is iteratively resampled.

The Protocol:

- Split Data:
 - : Known Positives (Confirmed interactions).

- : Unlabeled (All other drug-target pairs).[2]
- Bagging Loop (Repeat times):
 - Create a bootstrap sample from (size).
 - Assume are Negatives.
 - Train a classifier to distinguish from .
 - Apply to the entire set.
- Aggregate Scores: For each unlabeled instance , the final score is the average probability across all classifiers.
- Thresholding: Items in with consistently high scores across all bootstraps are likely Hidden Positives (candidates for repurposing), not False Positives.

Logical Visualization



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Caption: PU Bagging workflow to identify hidden positives within incompletely labeled datasets.

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